molecular formula C17H20N2O2 B15063631 2-(3,5-Dimethylpiperidin-1-yl)quinoline-3-carboxylic acid CAS No. 88709-36-8

2-(3,5-Dimethylpiperidin-1-yl)quinoline-3-carboxylic acid

Cat. No.: B15063631
CAS No.: 88709-36-8
M. Wt: 284.35 g/mol
InChI Key: XYWNGSPKTGLNFG-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpiperidin-1-yl)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C17H20N2O2 and a molecular weight of 284.3529 g/mol . This compound is known for its unique structure, which combines a quinoline core with a piperidine ring substituted at the 3 and 5 positions with methyl groups. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)quinoline-3-carboxylic acid typically involves the reaction of quinoline derivatives with piperidine derivatives under specific conditions. One common method includes the use of a quinoline-3-carboxylic acid derivative, which is reacted with 3,5-dimethylpiperidine in the presence of a suitable catalyst and solvent. The reaction conditions often require elevated temperatures and may involve the use of inert atmospheres to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylpiperidin-1-yl)quinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Dimethylpiperidin-1-yl)quinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3,5-Dimethylpiperidin-1-yl)quinoline-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the piperidine ring may interact with various enzymes, inhibiting their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-3-carboxylic acid: Lacks the piperidine ring, making it less versatile in certain reactions.

    3,5-Dimethylpiperidine: Does not contain the quinoline core, limiting its applications in research.

    2-(Piperidin-1-yl)quinoline-3-carboxylic acid: Similar but lacks the methyl substitutions on the piperidine ring.

Uniqueness

2-(3,5-Dimethylpiperidin-1-yl)quinoline-3-carboxylic acid is unique due to the combination of the quinoline and piperidine rings, along with the specific methyl substitutions. This structure provides a distinct set of chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

88709-36-8

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)quinoline-3-carboxylic acid

InChI

InChI=1S/C17H20N2O2/c1-11-7-12(2)10-19(9-11)16-14(17(20)21)8-13-5-3-4-6-15(13)18-16/h3-6,8,11-12H,7,9-10H2,1-2H3,(H,20,21)

InChI Key

XYWNGSPKTGLNFG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC3=CC=CC=C3C=C2C(=O)O)C

Origin of Product

United States

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